N-Biotinyl-N'-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt
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Overview
Description
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt is a reagent commonly used for intein-mediated biotinylation of proteins. This compound is particularly useful in protein microarray applications, where it facilitates the identification and quantification of various substrates through biotin-binding fluorescent labels .
Mechanism of Action
Target of Action
The primary target of N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt is proteins . This compound is a reagent useful for intein-mediated biotinylation of proteins .
Mode of Action
The compound interacts with proteins through a process known as intein-mediated biotinylation . In this process, the compound binds to proteins, enabling their identification and quantification .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the biotinylation pathway . Biotinylation is a post-translational modification that plays a crucial role in various biological processes, including cell signaling, protein localization, and gene regulation.
Result of Action
The result of the compound’s action is the biotinylation of proteins . This modification allows for the identification and quantification of proteins, which can be crucial in various research and diagnostic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt involves the conjugation of biotin with cysteine and ethylenediamine, followed by the addition of trifluoroacetic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to maintain consistency and quality. The process includes rigorous quality control measures to ensure the compound meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt primarily undergoes nucleophilic biotinylation reactions. These reactions involve the substitution of nucleophiles, which allows the compound to conjugate with various substrates .
Common Reagents and Conditions
Common reagents used in these reactions include biotin-binding fluorescent labels and other nucleophiles. The reactions are typically carried out under mild conditions to prevent the degradation of the compound and ensure high yields .
Major Products Formed
The major products formed from these reactions are biotinylated proteins and other biotin-conjugated substrates. These products are essential for various biochemical and analytical applications .
Scientific Research Applications
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt has a wide range of scientific research applications:
Chemistry: Used in the synthesis and analysis of biotinylated compounds.
Biology: Facilitates the study of protein interactions and functions through biotinylation.
Medicine: Applied in diagnostic assays and therapeutic research.
Industry: Utilized in the development of biosensors and other analytical tools .
Comparison with Similar Compounds
Similar Compounds
- N-Biotinyl-ethylenediamine
- N-(2-Aminoethyl)biotinamide
- N-Biotinyl-N’-cysteinyl Ethylenediamine
Uniqueness
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt is unique due to its specific structure, which allows for efficient intein-mediated biotinylation. This makes it particularly valuable for applications requiring precise and stable biotinylation of proteins .
Properties
CAS No. |
288144-42-3 |
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Molecular Formula |
C17H28F3N5O5S2 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H27N5O3S2.C2HF3O2/c16-9(7-24)14(22)18-6-5-17-12(21)4-2-1-3-11-13-10(8-25-11)19-15(23)20-13;3-2(4,5)1(6)7/h9-11,13,24H,1-8,16H2,(H,17,21)(H,18,22)(H2,19,20,23);(H,6,7)/t9-,10?,11-,13?;/m0./s1 |
InChI Key |
JUVXYXRFWCRTHH-SLPALBEXSA-N |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCNC(=O)[C@H](CS)N)NC(=O)N2.C(=O)(C(F)(F)F)O |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C(CS)N)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C(CS)N)NC(=O)N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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